molecular formula C11H11BrO3 B1403094 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid CAS No. 1311265-18-5

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid

Cat. No.: B1403094
CAS No.: 1311265-18-5
M. Wt: 271.11 g/mol
InChI Key: UBZDXXPBNOCKPQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid is an organic compound that features a bromophenyl group attached to a cyclopropane ring via a phenoxymethyl linkage

Scientific Research Applications

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid typically involves the reaction of 4-bromophenol with cyclopropanecarboxylic acid derivatives. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with a cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxymethyl-cyclopropane derivatives.

    Oxidation: Formation of 4-bromophenoxymethyl-cyclopropanecarboxaldehyde or 4-bromophenoxymethyl-cyclopropanecarboxylic acid.

    Reduction: Formation of 1-(4-bromophenoxymethyl)-cyclopropanol.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The phenoxymethyl linkage allows for flexibility and proper orientation of the functional groups, facilitating interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the cyclopropane ring.

    1-(4-Bromophenyl)-cyclopropanecarboxylic acid: Similar but without the phenoxymethyl linkage.

    4-Bromophenoxymethylbenzoic acid: Contains a benzoic acid moiety instead of a cyclopropane ring.

Uniqueness

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a phenoxymethyl linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZDXXPBNOCKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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